

Application Notes and Protocols for MRS4719 in Neuroprotection Studies

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of **MRS4719**, a potent and selective P2X4 receptor antagonist, in preclinical neuroprotection studies. Detailed protocols for in vitro and in vivo experimental models are provided to facilitate the investigation of **MRS4719** and other potential neuroprotective agents.

Introduction

MRS4719 has emerged as a promising therapeutic candidate for neuroprotection, particularly in the context of ischemic stroke. It functions as a selective antagonist of the P2X4 receptor, an ATP-gated ion channel implicated in the neuroinflammatory cascade following ischemic injury. [1][2][3][4] By blocking P2X4 receptors, MRS4719 mitigates the detrimental effects of excessive ATP release from damaged neurons, thereby reducing infarct volume and improving neurological outcomes in animal models of stroke.[1][2]

Quantitative Data Summary

The following tables summarize the key quantitative data for **MRS4719** in neuroprotection studies.

Table 1: In Vitro Potency of MRS4719



Parameter	Value	Cell Line	Assay	Reference
IC50	0.503 μΜ	Human P2X4R- expressing HEK cells	Calcium Influx Assay	[1][2]

Table 2: In Vivo Efficacy of MRS4719 in a Mouse Model of Ischemic Stroke

Animal Model	Dosage	Administrat ion Route	Treatment Duration	Key Findings	Reference
Middle-aged Mice (11-12 months) with Middle Cerebral Artery Occlusion (MCAo)	1.5 mg/kg/day	Subcutaneou s continuous infusion	3 days post- stroke	Significantly reduced infarct volume (from 59.6 ± 5.3 mm³ to 27.47 ± 10.23 mm³)	[1][2]
Young Adult Mice (8-12 weeks) with MCAo	0.5 - 3.0 mg/kg/day	Subcutaneou s continuous infusion	3 days post- stroke	Dose- dependent reduction in infarct volume, with optimal effects at 1.5 mg/kg/day. Showed learning and memory enhancing activity 4 weeks post- stroke.	[1][2]

Signaling Pathway of MRS4719 in Neuroprotection

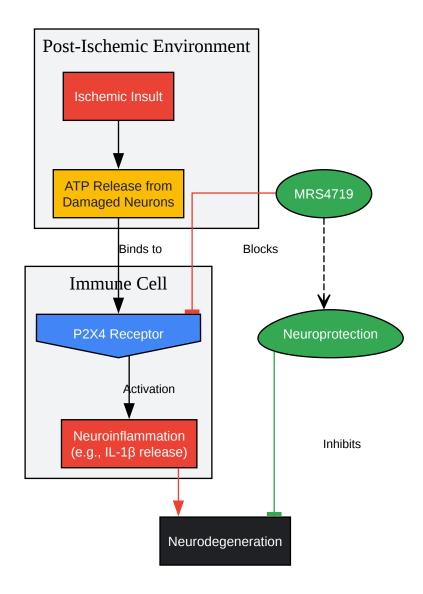




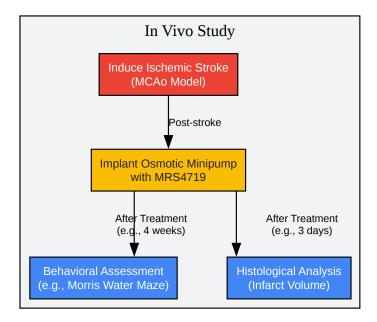


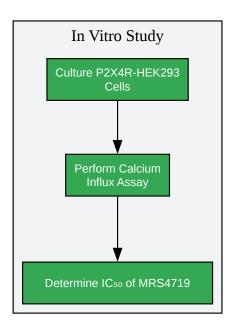
The neuroprotective effect of **MRS4719** is primarily mediated through the blockade of the P2X4 receptor on immune cells, such as microglia and macrophages.











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